![molecular formula C8H14ClNO2 B152065 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride CAS No. 133382-42-0](/img/structure/B152065.png)

1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

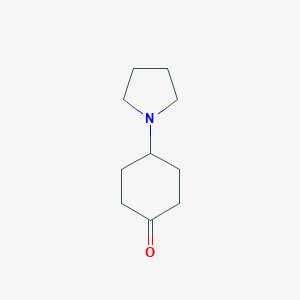

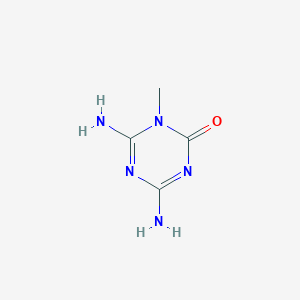

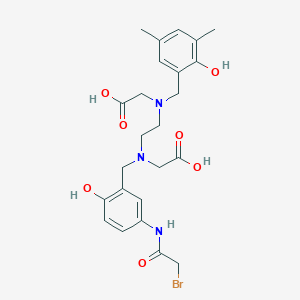

The compound 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride is a spirocyclic compound that is part of a broader class of compounds with potential pharmacological applications. The core structure consists of a spiro linkage between a cyclohexane ring and a smaller ring containing both oxygen and nitrogen atoms. This structural motif is of interest due to its presence in compounds with various biological activities.

Synthesis Analysis

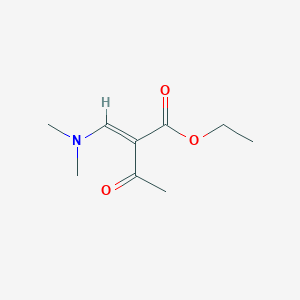

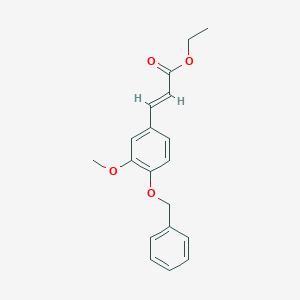

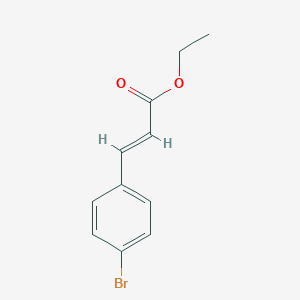

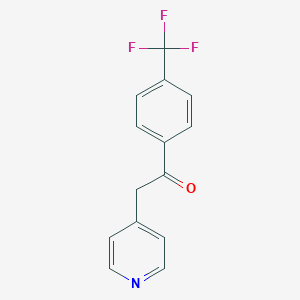

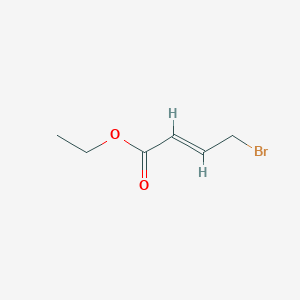

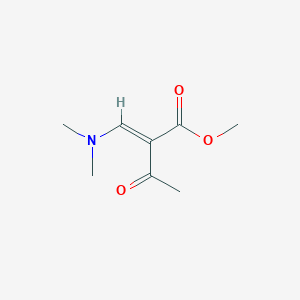

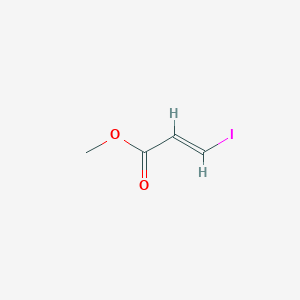

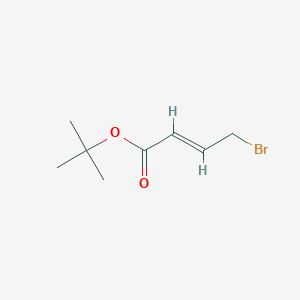

The synthesis of related spirocyclic compounds has been reported in several studies. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substitutions at the 8 position were prepared to evaluate their antihypertensive activity . Another study reported the synthesis of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane through the reaction of dichloroacetic acid with 1-oxa-4-azaspiro[4.5]decane . Additionally, a one-pot synthesis approach was used to create N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carboxylic acids, demonstrating the versatility of synthetic methods for these compounds .

Molecular Structure Analysis

The molecular structure of these spirocyclic compounds has been characterized using various techniques. For example, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane was determined by X-ray analysis, revealing that the cyclohexyl ring adopts a chair conformation and that the compound is chiral .

Chemical Reactions Analysis

The reactivity of the spirocyclic compounds is influenced by the functional groups attached to the core structure. In the synthesis of antihypertensive agents, the introduction of various substituents at the 8 position led to compounds with different biological activities . The unexpected formation of spirocyclic compounds from the reaction of substituted piperidines with acrylonitrile suggests that these compounds can undergo complex reactions such as aldol condensation followed by cyanoethylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystallographic data for 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane provides insights into its density and molecular geometry, which are important for understanding its reactivity and potential interactions with biological targets . The antihypertensive activity of the synthesized compounds indicates that their physical properties are suitable for interaction with biological receptors .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Spirocyclic compounds similar to 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride have shown promise in antiviral research. For instance, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have exhibited significant activity against human coronaviruses, including compounds that inhibited the replication of human coronavirus 229E. The most active of these compounds demonstrated an EC50 value comparable to known coronavirus inhibitors, highlighting the potential of spirocyclic scaffolds in antiviral drug development (Apaydın et al., 2019).

Synthetic and Structural Studies

The synthesis and structural analysis of spirocyclic compounds have been subjects of interest due to their complex structures and potential biological activities. For example, the synthesis and crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane have been detailed, providing insights into the conformational preferences and stereochemistry of such molecules (Wen, 2002).

Antitumor Activity

Novel spirocyclic compounds, including 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, have been synthesized and evaluated for their anticancer activity. Preliminary results indicated moderate to potent activity against various human cancer cell lines, with certain compounds emerging as potential candidates for further development due to their effectiveness (Yang et al., 2019).

NPY Y5 Antagonist Activity

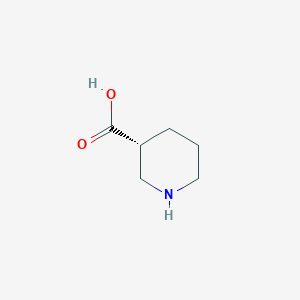

Spirocyclic compounds have also been investigated for their activity as NPY Y5 antagonists, which are relevant in the context of appetite regulation and obesity treatment. A novel series of trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives was identified, demonstrating potent Y5 antagonist activity. This research provides a foundation for the development of new therapeutic agents targeting metabolic disorders (Leslie et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-oxa-8-azaspiro[4.5]decan-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7-5-8(11-6-7)1-3-9-4-2-8;/h9H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDQRJDGTZYKAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(=O)CO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.